molecular formula C20H24N2O2 B5639270 N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide

N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide

Cat. No.: B5639270
M. Wt: 324.4 g/mol
InChI Key: FFOWJSDIVHPUSM-UHFFFAOYSA-N
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Description

N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, phenyl group, and phenoxyacetamide moiety makes it a versatile compound with diverse applications .

Properties

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-11-13-22(14-12-16)18-9-7-17(8-10-18)21-20(23)15-24-19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOWJSDIVHPUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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